molecular formula C19H19N3O3S B11007064 N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-1-methyl-1H-indole-2-carboxamide

N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-1-methyl-1H-indole-2-carboxamide

Cat. No.: B11007064
M. Wt: 369.4 g/mol
InChI Key: XORJLZLTWRVMKL-UHFFFAOYSA-N
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Description

N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-1-methyl-1H-indole-2-carboxamide is a complex organic compound that features a unique combination of a thiazolidine ring and an indole moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-1-methyl-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 4-(1,1-dioxido-1,2-thiazolidin-2-yl)aniline with 1-methyl-1H-indole-2-carboxylic acid under specific conditions to form the desired compound. The reaction may require the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be integrated to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation can be employed.

    Substitution: Electrophilic substitution reactions may require the use of Lewis acids like aluminum chloride (AlCl3) as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidine ring can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine derivative.

Scientific Research Applications

N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-1-methyl-1H-indole-2-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, make it a candidate for drug development and biological assays.

    Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The thiazolidine ring may interact with enzymes or receptors, modulating their activity. The indole moiety can engage in π-π stacking interactions with aromatic amino acids in proteins, influencing their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,1-Dioxido-1,2-thiazolidin-2-yl)-N-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]benzamide
  • N-[4-(1,1-Dioxido-1,2-thiazolidin-2-yl)phenyl]-N’-[2-(4-morpholinyl)ethyl]ethanediamide

Uniqueness

N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-1-methyl-1H-indole-2-carboxamide is unique due to the combination of the thiazolidine and indole moieties, which confer distinct chemical and biological properties. The presence of the thiazolidine ring enhances its pharmacological potential, while the indole moiety provides opportunities for diverse chemical modifications and interactions with biological targets.

Properties

Molecular Formula

C19H19N3O3S

Molecular Weight

369.4 g/mol

IUPAC Name

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-1-methylindole-2-carboxamide

InChI

InChI=1S/C19H19N3O3S/c1-21-17-6-3-2-5-14(17)13-18(21)19(23)20-15-7-9-16(10-8-15)22-11-4-12-26(22,24)25/h2-3,5-10,13H,4,11-12H2,1H3,(H,20,23)

InChI Key

XORJLZLTWRVMKL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)NC3=CC=C(C=C3)N4CCCS4(=O)=O

Origin of Product

United States

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